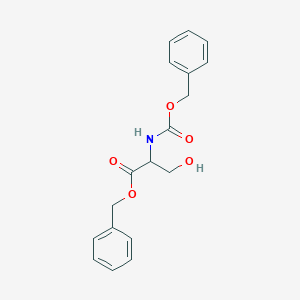

Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate

Description

Properties

IUPAC Name |

benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c20-11-16(17(21)23-12-14-7-3-1-4-8-14)19-18(22)24-13-15-9-5-2-6-10-15/h1-10,16,20H,11-13H2,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHDPGHZHFJLBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340160 | |

| Record name | benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40489-45-0 | |

| Record name | NSC14164 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate typically involves the protection of the hydroxyl and amino groups of serine. One common method includes the following steps:

Protection of the amino group: The amino group of serine is protected using a benzyloxycarbonyl (Cbz) group.

Esterification: The carboxyl group is esterified with benzyl alcohol to form the benzyl ester.

Hydroxyl group protection: The hydroxyl group is protected using a suitable protecting group, such as a tert-butyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are used for deprotection and substitution reactions.

Major Products Formed

Oxidation: Formation of benzyl 3-oxo-2-(phenylmethoxycarbonylamino)propanoate.

Reduction: Formation of benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanol.

Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Peptide Synthesis

Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate is utilized as a key intermediate in the synthesis of peptides. Its structure allows for the introduction of amino acid functionalities, which are essential for constructing peptide chains. The benzyloxycarbonyl (Z) protecting group is particularly useful in peptide chemistry as it can be selectively removed under mild conditions, facilitating the formation of complex peptide structures .

1.2 Synthesis of Bioactive Compounds

This compound serves as a precursor for several bioactive molecules, including those with antimicrobial and anticancer properties. Research has demonstrated that derivatives of this compound exhibit significant biological activity, making them candidates for drug development .

Biochemical Applications

2.1 Enzyme Inhibition Studies

this compound has been investigated for its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. The compound's ability to interact with enzyme active sites can provide insights into enzyme mechanisms and aid in the design of selective inhibitors for therapeutic purposes .

2.2 Research and Development

The compound is primarily used in research settings to explore new synthetic routes and reaction mechanisms. Its role as a building block allows researchers to modify its structure to create analogs with varied properties, which can be tested for efficacy in biological systems .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate involves its role as a protected serine derivative. In biochemical reactions, the compound can be deprotected to release serine, which then participates in various enzymatic and chemical processes. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of a hydroxy group and a Cbz-protected amino group. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The Cbz group in the target compound provides moderate electron withdrawal, whereas methoxy or aryl groups (e.g., in ) enhance electron donation, affecting electronic environments and reaction kinetics.

- Steric Effects : Compounds with bulky substituents (e.g., 2,2-dimethyl in ) exhibit reduced reactivity in nucleophilic reactions compared to the target compound’s hydroxy group.

Comparison with Analogues :

- Chloroacetyl Derivative (6335-07-5) : The chloroacetyloxy group enhances reactivity in nucleophilic acyl substitutions (e.g., with amines or thiols), making it more versatile in peptide coupling than the target’s hydroxy group .

- Bromo-Substituted Analogues (e.g., 3ag in ) : Bromine at C3 increases leaving-group ability, favoring elimination or substitution reactions, unlike the hydroxy group, which is less reactive in such pathways.

Stability and Pharmacological Considerations

- Ester Stability: Benzyl esters (target compound and ) are generally labile under hydrogenolytic conditions, whereas phenyl esters (e.g., phenyl 3-chloropropanoate in ) exhibit higher hydrolytic stability.

Biological Activity

Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by a hydroxyl group, a phenylmethoxycarbonylamino group, and a benzyl moiety. Its molecular formula is , with a molecular weight of approximately 378.40 g/mol.

The biological activity of this compound is attributed to its interactions with various biomolecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis.

- Receptor Modulation : It may interact with receptors involved in various signaling pathways, influencing cellular responses related to growth, differentiation, and apoptosis.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits potential anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines and other mediators.

- Osteogenic Potential : Some studies have reported that derivatives of this compound stimulate osteoblast differentiation and promote bone formation.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes linked to metabolic pathways associated with cancer and inflammation. For instance, it has shown promise in inhibiting aldose reductase, an enzyme implicated in diabetic complications.

Case Studies

A notable case study involved the evaluation of its effects on osteoblast differentiation. The compound was tested for its ability to induce bone morphogenetic protein (BMP)-2 production in vitro. Results indicated that it significantly enhanced BMP-2 levels, leading to increased osteoblast activity and bone formation in animal models.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methodologies for synthesizing Benzyl 3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate, and how can purity be ensured?

The synthesis typically involves protecting group strategies, such as benzyloxycarbonyl (Cbz) for amino protection and benzyl esters for carboxylate stabilization. A related protocol for analogous compounds (e.g., methyl 3-hydroxy-2-(tritylamino)propanoate) uses serine derivatives as starting materials, with trityl or Cbz groups introduced under anhydrous conditions. Post-synthesis, purity is validated via LC-MS (to confirm molecular ion peaks) and elemental analysis (to verify stoichiometry) . For this compound, ensure stepwise characterization using H/C NMR to confirm regiochemistry and chiral centers.

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

Key techniques include:

- NMR spectroscopy : H NMR resolves the hydroxy group (δ ~2.5–5.0 ppm, exchangeable), benzyl protons (δ ~7.3–7.5 ppm), and methoxycarbonylamino protons (δ ~4.0–5.0 ppm). C NMR confirms carbonyl (C=O) peaks at ~165–175 ppm.

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ or [M+Na]+ ions) with <5 ppm error.

- IR spectroscopy : Identifies hydroxyl (~3200–3600 cm) and carbonyl (~1700 cm) stretches .

Q. What safety protocols are essential for handling this compound in the lab?

- PPE : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, employ NIOSH-certified respirators (e.g., P95 for particulates) .

- Ventilation : Work in a fume hood to prevent inhalation of fine powders.

- Spill Management : Avoid water contact; use inert absorbents (e.g., vermiculite) for solid spills. Note that decomposition may release nitrogen oxides or carbon monoxide under extreme heat .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. For stereoselective synthesis, use chiral catalysts (e.g., BINOL-derived phosphoric acids) .

- Temperature Control : Lower temperatures (0–5°C) reduce racemization during amino group activation.

- Design of Experiments (DoE) : Apply factorial designs to test variables like pH, reagent equivalents, and reaction time. For example, achieved 90% yield for a related compound by optimizing stoichiometry and quenching conditions .

Q. How should researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability (e.g., degradation temperature, pH sensitivity) may arise from impurities or storage conditions. To address this:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV/Vis), and humidity (40–75% RH) to identify degradation pathways. Monitor via HPLC for byproduct formation.

- Cross-Validation : Compare data across multiple sources (e.g., peer-reviewed journals vs. SDSs). Note that some SDSs lack stability data (e.g., "no data available" for decomposition products in ), necessitating independent testing .

Q. What mechanistic insights explain its reactivity in peptide coupling reactions?

The benzyl ester group acts as a carboxyl-protecting agent, while the phenylmethoxycarbonylamino moiety stabilizes the amino group during coupling. Mechanistically:

- Activation : The hydroxyl group may participate in hydrogen bonding with coupling reagents (e.g., HATU, DCC), facilitating amide bond formation.

- Deprotection : Use catalytic hydrogenation (H, Pd/C) or TFA to remove benzyl/Cbz groups without racemization. highlights similar mechanisms for Z-Trp-OBzl in peptide synthesis .

Methodological Notes for Data Interpretation

- Spectral Contradictions : If NMR signals conflict with literature, re-examine solvent effects (e.g., DMSO vs. CDCl) or consider diastereomer formation.

- Toxicity Gaps : When SDSs lack toxicological data (e.g., "acute toxicity: no data available" in ), conduct in vitro assays (e.g., MTT for cytotoxicity) as a precaution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.